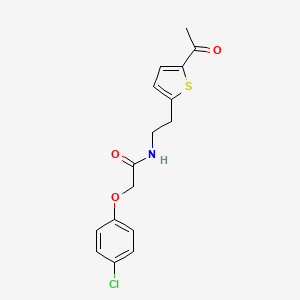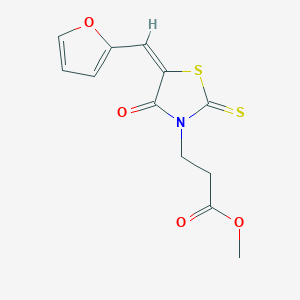![molecular formula C9H14O B2876027 Bicyclo[2.2.2]octane-2-carbaldehyde CAS No. 62028-29-9](/img/structure/B2876027.png)
Bicyclo[2.2.2]octane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]octane-2-carbaldehyde is a chemical compound with the CAS Number: 62028-29-9 . It has a molecular weight of 138.21 . The IUPAC name for this compound is the same as the common name . It is typically in the form of a powder .
Synthesis Analysis
The synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the olefin metathesis approach is less explored . A simple and convenient method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit, which are structurally similar to 11β-HSD1 inhibitors, involves sequential usage of the Diels–Alder reaction .Molecular Structure Analysis
The InChI code for Bicyclo[2.2.2]octane-2-carbaldehyde is 1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
Bicyclo[2.2.2]octane-2-carbaldehyde has a melting point of 76-77 degrees Celsius . It is typically in the form of a powder and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Enantioselective Synthesis
Bicyclo[2.2.2]octane-2-carbaldehyde: is used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process is significant for creating compounds with high enantioselectivity under metal-free conditions. Such compounds are essential in the synthesis of natural products and pharmaceuticals where the chirality of the molecule can be critical for its biological activity.
Quantum Interference-Based Insulators
The bicyclo[2.2.2]octane motif has been identified as a class of saturated group 14 quantum interference-based single-molecule insulators . This application is crucial in the field of molecular electronics, where the bicyclo[2.2.2]octane structure can be used to create insulating barriers at the molecular level.
Non-Covalent Inhibitors of SARS-CoV-2 Main Protease
Researchers have explored the use of bicyclo[2.2.2]octane derivatives as potential core scaffolds for the non-covalent inhibitors of SARS-CoV-2 3CLpro main protease . This is particularly relevant in the context of the COVID-19 pandemic, as it opens up possibilities for the development of new antiviral drugs.
Bioisosteres for Phenyl Rings
Bicyclo[2.2.2]octane structures have been studied as bioisosteres for phenyl rings . This application is important in drug design, where replacing a phenyl ring with a bicyclo[2.2.2]octane can lead to improved physicochemical properties such as increased water solubility and metabolic stability.
Privileged Structures in Medicinal Chemistry
The bicyclo[2.2.2]octane core is considered a privileged structure in medicinal chemistry . It is found in a variety of biologically significant molecules, including natural products and synthetic pharmaceuticals. The versatility of this scaffold makes it a valuable tool for the development of new therapeutic agents.
Stereochemical Analysis
Bicyclo[2.2.2]octane compounds are used in stereochemical analysis, particularly in C-13 NMR spectroscopy . This application is essential for determining the stereochemical relationships in complex organic molecules, which is a critical step in the synthesis and study of organic compounds.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
bicyclo[2.2.2]octane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXUXIWTPOYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)

![2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2875949.png)
![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2875950.png)

![6-Cyano-N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2875954.png)


![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2875958.png)


![2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2875964.png)

